1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple dimethylphenyl groups and a chloro substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the dimethylphenyl groups and the chloro substituent through electrophilic aromatic substitution reactions.
Coupling reactions: The final step involves coupling the substituted pyrazole with the appropriate reagents to form the desired compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed pharmacological effects. Molecular docking studies have shown its ability to bind to target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Similar compounds to 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives such as:
- 1,3-dimethyl-5-phenylpyrazole
- 3,5-dimethyl-1-phenylpyrazole
- 4-chloro-3,5-dimethyl-1H-pyrazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of dimethylphenyl groups and a chloro substituent in 1-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole distinguishes it from other pyrazole derivatives, contributing to its specific applications and effects.
Properties
Molecular Formula |
C25H27ClN4 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-[[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C25H27ClN4/c1-15-7-9-21(11-17(15)3)23-13-24(22-10-8-16(2)18(4)12-22)30(28-23)14-29-20(6)25(26)19(5)27-29/h7-13H,14H2,1-6H3 |
InChI Key |
DVVVXBOHYZINNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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